
Guanine 7-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanine 7-oxide, also known as Guanine N7-oxide, is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA . The molecular formula of Guanine 7-oxide is C5H5N5O2 .
Synthesis Analysis
The synthesis of Guanine 7-oxide involves multiple steps. One method involves the hydration of one electron oxidized guanine (G •+) to form the 8-hydroxy-7,8-dihydroguanin-7-yl-radical (•GOH). This is followed by treatment with 2N aqueous NaOH at room temperature, which results in the formation of the 9-substituted guanine 7-oxides .Molecular Structure Analysis
The molecular structure of Guanine 7-oxide is characterized by its molecular formula C5H5N5O2 and its average mass of 167.126 Da . More detailed structural information can be obtained from resources like ChemSpider .Chemical Reactions Analysis
Guanine is the most readily oxidized of the four DNA bases, and guanine oxidation products cause G:C-T:A and G:C-C:G transversions through DNA replication . The oxidation products in quadruplex DNA are different from those in single-stranded or double-stranded DNA .Physical And Chemical Properties Analysis
Guanine 7-oxide shares many of its physical and chemical properties with guanine. For instance, it has a molecular weight of 167.1255 . More detailed physical and chemical properties can be found in resources like ChemSpider .Applications De Recherche Scientifique
DNA Adducts Formation and Detection
Guanine 7-oxide is intricately linked with the formation of DNA adducts, which are modifications to DNA that can potentially lead to mutations and cancer. The compound 7-(2-Hydroxy-1-phenylethyl)- and 7-(2-hydroxy-2-phenylethyl)guanines, derivatives of Guanine 7-oxide, are important DNA adducts serving as markers of exposure to harmful substances like styrene. Novel synthetic routes to these compounds enhance our understanding of DNA modification and its implications (Novák, Linhart, & Dvorˇáková, 2004). Furthermore, Guanine 7-oxide derivatives like N7-methylguanine (7-mG) are recognized as biomarkers for DNA methylation, crucial in disease diagnosis and epigenetic studies. Electroanalytical detection techniques involving boron-doped diamond electrodes have shown potential for the simple and economical sensing of 7-mG in biological samples like urine, further emphasizing the compound's significance in biomedical research (Sanjuán, Brotons, Hernández-Ibáñez, Foster, Banks, & Iniesta, 2016).
Electrochemical Analysis and Sensing
Guanine 7-oxide and its analogues are also pivotal in the development of biosensors and electrochemical sensors. The electrochemical behavior of 7-methylguanine (7-mG) and its interactions with various electrode materials have been extensively studied, leading to innovations in the field of electroanalytical chemistry. These studies have not only elucidated the electrochemical mechanisms of Guanine 7-oxide and its derivatives but also paved the way for the development of sensitive and specific sensors for biological molecules, enhancing our capability to detect and quantify these compounds in various samples (Ferapontova, 2004).
Mutagenesis and Carcinogenicity Studies
Moreover, Guanine 7-oxide plays a significant role in mutagenesis and carcinogenicity studies. It's often involved in the formation of DNA adducts resulting from exposure to ethylene oxide and other chemicals, which are crucial in understanding the mutagenic and carcinogenic potential of various substances. The relationship between DNA adduct formation, specifically involving Guanine 7-oxide derivatives, and the mutagenic effects in organisms has been a subject of extensive research, providing valuable insights into the mechanisms of chemical-induced carcinogenesis (Nivard, Czene, Segerbäck, & Vogel, 2003).
Orientations Futures
Guanine-based purines, including Guanine 7-oxide, show therapeutic potential against neuro-dysfunctions induced by oxidative stress . Further studies are needed to ascertain the therapeutic role of Guanine 7-oxide and to evaluate the pathological brain conditions in which this compound could be more usefully used .
Propriétés
Numéro CAS |
5227-68-9 |
|---|---|
Nom du produit |
Guanine 7-oxide |
Formule moléculaire |
C5H5N5O2 |
Poids moléculaire |
167.13 |
Nom IUPAC |
6H-Purin-6-one, 2-amino-1,9-dihydro-, 7-oxide (9CI) |
InChI |
1S/C5H5N5O2/c6-5-8-3-2(4(11)9-5)10(12)1-7-3/h1H,(H4,6,7,8,9,11) |
Clé InChI |
VWMKKTYDXHGESB-UHFFFAOYSA-N |
SMILES |
c12c(n(=O)c[nH]2)c(=O)[nH]c(n1)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Antibiotic 3780, Antibiotic PD 113876, Guanine 7-oxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



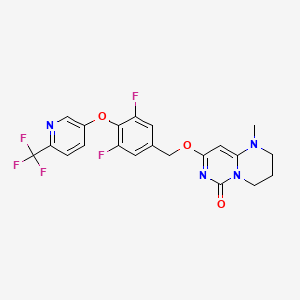

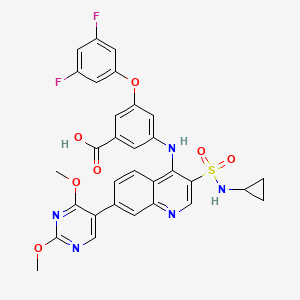
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607810.png)
![3-Benzofurancarboxamide, 6-[(7-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)(methylsulfonyl)amino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-](/img/structure/B607811.png)
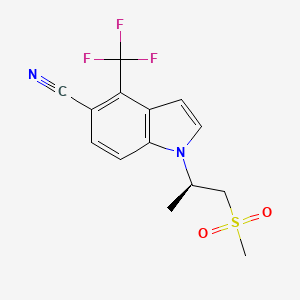
![(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B607817.png)
![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)
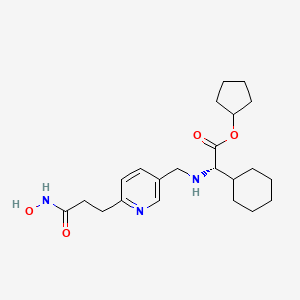
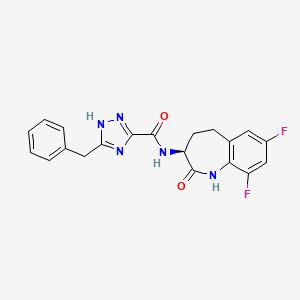
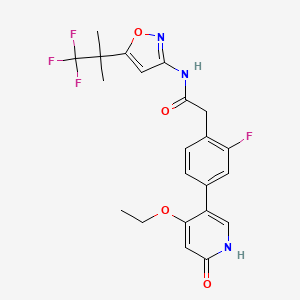
![(7r)-1-(4-Fluorobenzyl)-N-{3-[(1s)-1-Hydroxyethyl]phenyl}-7-Methyl-5-(1h-Pyrrol-2-Ylcarbonyl)-4,5,6,7-Tetrahydro-1h-Pyrazolo[4,3-C]pyridine-3-Carboxamide](/img/structure/B607827.png)
![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)